methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate
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Overview
Description
Methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[3,4-d][1,3]oxazole ring system, a phenylsulfanyl group, and a trihydroxypropyl side chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further modifications to introduce the phenylsulfanyl and trihydroxypropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction temperatures. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The trihydroxypropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate is unique due to its combination of a pyrano[3,4-d][1,3]oxazole ring system, a phenylsulfanyl group, and a trihydroxypropyl side chain. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21NO8S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C17H21NO8S/c1-24-15(22)17(27-9-5-3-2-4-6-9)7-11-12(18-16(23)25-11)14(26-17)13(21)10(20)8-19/h2-6,10-14,19-21H,7-8H2,1H3,(H,18,23) |
InChI Key |
PWTWMNLOCAQKPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC2C(C(O1)C(C(CO)O)O)NC(=O)O2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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